molecular formula C21H19NO6 B15016449 methyl 2-{2-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

methyl 2-{2-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B15016449
M. Wt: 381.4 g/mol
InChI Key: ZKISREUDQLYZLH-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common method includes the reaction of N-methylformamide with trimellitic anhydride to form the isoindole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-{2-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{2-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the isoindole core make it a versatile compound for various applications, setting it apart from similar compounds.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 2-[2-(2-methylpropoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H19NO6/c1-12(2)11-28-21(26)15-6-4-5-7-17(15)22-18(23)14-9-8-13(20(25)27-3)10-16(14)19(22)24/h4-10,12H,11H2,1-3H3

InChI Key

ZKISREUDQLYZLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC

Origin of Product

United States

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